Technical Monograph: 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Technical Monograph: 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Executive Summary
3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-71-1 ) represents a versatile heterocyclic scaffold in medicinal chemistry and agrochemical discovery.[1] Structurally, it combines a polar, hydrogen-bond-donating/accepting pyrazole core with a lipophilic, electron-rich 3-methoxyphenyl moiety. This amphiphilic nature makes it a privileged building block for Fragment-Based Drug Design (FBDD), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
This technical guide provides a comprehensive analysis of its physiochemical identity, synthetic methodologies, and application protocols, designed for researchers requiring high-fidelity data for experimental planning.[1]
Part 1: Chemical Identity & Physiochemical Profile[1]
Nomenclature and Registry
The compound exhibits annular tautomerism, meaning the hydrogen on the pyrazole nitrogen can migrate between N1 and N2.[1] Consequently, 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is chemically equivalent to 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in solution.[1]
| Parameter | Data |
| CAS Number | 879996-71-1 |
| IUPAC Name | 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | COc1cccc(c1)C2=C(C=NN2)C(=O)O |
| InChI Key | VVUVPSNFYCNORL-UHFFFAOYSA-N |
Physiochemical Properties[1]
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Appearance: Typically an off-white to pale yellow solid.[1]
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Solubility: Soluble in DMSO, DMF, and Methanol.[1] Poorly soluble in water/acidic media; solubility increases in basic aqueous solutions (forming the carboxylate salt).[1]
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pKa (Predicted):
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Carboxylic acid: ~3.5 – 4.0[1]
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Pyrazole NH: ~12.5
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LogP: ~1.4 (Moderate lipophilicity, ideal for lead optimization).[1]
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids is non-trivial due to the need for regiocontrol.[1] The most robust method involves the Vilsmeier-Haack formylation of hydrazones, followed by oxidation.[1]
Retrosynthetic Analysis
The target molecule can be disconnected into two primary precursors:
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3-Methoxyacetophenone: Provides the aryl ring and the methyl ketone anchor.[1]
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Hydrazine/Vilsmeier Reagent: Provides the nitrogen source and the C4-carbon source.[1]
Protocol: Vilsmeier-Haack Cyclization Route
This protocol minimizes isomer formation and high-temperature degradation.[1]
Step 1: Hydrazone Formation [1]
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Reagents: 3-Methoxyacetophenone (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent).[1]
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Procedure: Reflux the ketone with hydrazine hydrate in ethanol with a catalytic amount of acetic acid for 4–6 hours.
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Workup: Evaporate solvent. The crude hydrazone is often used directly to prevent degradation.[1]
Step 2: Vilsmeier Cyclization (The Critical Step)
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Reagents: DMF (excess, acts as solvent/reagent), POCl₃ (3.0 eq).[1]
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Procedure:
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Hydrolysis: Pour into ice water and neutralize with Na₂CO₃ to precipitate the aldehyde.
Step 3: Oxidation to Carboxylic Acid
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Reagents: KMnO₄ or NaClO₂ (Pinnick Oxidation).[1]
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Procedure (Permanganate method): Suspend the aldehyde in water/pyridine.[1] Add KMnO₄ aqueous solution dropwise at 60°C until the purple color persists.
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Isolation: Filter MnO₂.[1] Acidify the filtrate with HCl (pH 2) to precipitate the target acid (CAS 879996-71-1).[1]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from acetophenone precursor to the final carboxylic acid via Vilsmeier-Haack cyclization.[2][3]
Part 3: Medicinal Chemistry Applications[1][6]
Scaffold Utility
The 3-aryl-pyrazole-4-carboxylic acid motif is a bioisostere for benzoic acid and other aromatic acids, offering distinct solubility and metabolic stability profiles.[1]
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Kinase Inhibition: The pyrazole nitrogen (N-H) and the adjacent carbonyl oxygen can form a bidentate hydrogen bonding motif with the hinge region of kinases (e.g., ATP binding pocket).[1]
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Fragment-Based Drug Design (FBDD): The methoxy group provides a vector for further functionalization (e.g., demethylation to phenol, followed by etherification to extend into hydrophobic pockets).[1]
Structure-Activity Relationship (SAR) Logic
When using this CAS entry as a starting material, the following modifications are standard:
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Amide Coupling: The carboxylic acid is activated (EDC/HOBt or HATU) to react with amines.[1] This is the primary route to generate libraries of kinase inhibitors.[1]
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N-Alkylation: The pyrazole NH is acidic (pKa ~12).[1] Reaction with alkyl halides in the presence of bases (K₂CO₃/Cs₂CO₃) yields N-substituted derivatives.[1]
Part 4: Analytical Characterization
To ensure scientific integrity, synthesized batches must meet these criteria:
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | COOH: Broad singlet ~12–13 ppm.Pyrazole CH: Singlet ~8.0–8.5 ppm (C5-H).Aryl: Multiplets 6.9–7.5 ppm.Methoxy: Singlet ~3.8 ppm.[1] |
| LC-MS (ESI) | [M+H]⁺: 219.2 m/z.[M-H]⁻: 217.2 m/z (Negative mode is often more sensitive for acids).[1] |
| HPLC Purity | >95% (254 nm). Note: Tautomers may appear as a single peak or broadened peak depending on pH and column temperature.[1] |
Part 5: Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
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Handling:
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Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]
References
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Amerigo Scientific. 3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Product Data. Retrieved from [1]
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ChemicalBook. Synthesis and Properties of 1H-Pyrazole-4-carboxylic acid derivatives. Retrieved from [1]
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PubChem. Compound Summary for CAS 879996-71-1. National Library of Medicine.[1] Retrieved from [1]
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ResearchGate. Vilsmeier-Haack Reaction in the Synthesis of Pyrazole-4-carbaldehydes. Retrieved from
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MDPI. Synthesis and Biological Activity of Pyrazole Carboxylic Acids. Retrieved from [1]
